N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the chloro substituent. The isoxazole ring can be prepared via a cyclization reaction involving a nitrile oxide and an alkyne. The final step involves coupling the pyrazole and isoxazole intermediates with a benzyl halide under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N4-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain. The exact molecular pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- N~4~-[4-(4-FLUORO-1H-PYRAZOL-1-YL)BENZYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-[4-(4-BROMO-1H-PYRAZOL-1-YL)BENZYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-[4-(4-IODO-1H-PYRAZOL-1-YL)BENZYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N4-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro substituent on the pyrazole ring, in particular, can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H20ClN5O3 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-[[4-(4-chloropyrazol-1-yl)phenyl]methyl]-6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H20ClN5O3/c1-15-23-21(11-22(29-25(23)34-30-15)17-5-9-20(33-2)10-6-17)24(32)27-12-16-3-7-19(8-4-16)31-14-18(26)13-28-31/h3-11,13-14H,12H2,1-2H3,(H,27,32) |
InChI Key |
QPIGTCZQDMMANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=C(C=C4)N5C=C(C=N5)Cl |
Origin of Product |
United States |
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